molecular formula C19H17NO3 B5572132 N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5572132
M. Wt: 307.3 g/mol
InChI Key: LOWHCJARMXUOGE-UHFFFAOYSA-N
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Description

“N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. The closest related compound I found is "N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide" . This compound is used for research and development purposes .

Scientific Research Applications

Agrochemicals and Herbicides

EMPC plays a crucial role in the industrial production of (S)-metolachlor , an agrochemical herbicide. The hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, using a mixture of [IrCl(COD)]2, (R,SFc)-Xyliphos, NBu4I, and acetic acid, achieves this transformation. The challenging reduction across the sterically crowded carbon–nitrogen double bond is essential for large-scale production . Researchers continue to explore its potential in crop protection and weed control.

Enantioselective Synthesis of Chiral Amines

Chiral amines find applications in pharmaceuticals and agrochemicals. EMPC contributes to the installation of chiral centers through metal-catalyzed asymmetric reduction. Catalysts facilitating asymmetric direct hydrogenation (ADH) across the carbon–nitrogen double bond (C=N) are highly sought after. EMPC’s unique properties make it a candidate for enantioselective amine synthesis .

Enzyme-Catalyzed Kinetic Resolution

Researchers have investigated EMPC’s potential in kinetic resolution processes. For instance, lipase B from Candida antarctica (CalB) can be employed to produce (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester. Rational enhancements in this process aim to improve enantioselectivity and overall efficiency .

Mechanism of Action

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-13-9-6-7-12(2)17(13)20-18(21)15-11-14-8-4-5-10-16(14)23-19(15)22/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWHCJARMXUOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

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